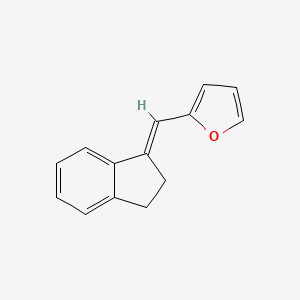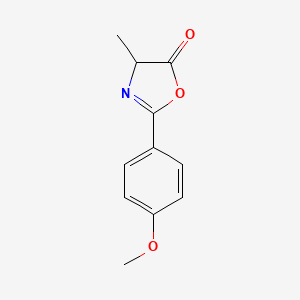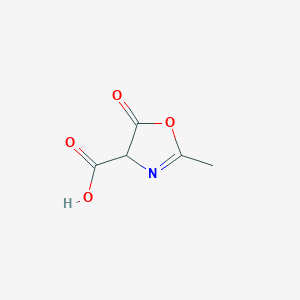
2-Methyl-5-oxo-4,5-dihydrooxazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-oxo-4,5-dihydrooxazole-4-carboxylic acid is a heterocyclic compound that features an oxazole ring with a carboxylic acid group and a methyl group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-oxo-4,5-dihydrooxazole-4-carboxylic acid typically involves the cyclization of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization at elevated temperatures (70–90°C) followed by in-line quenching of residual hydrofluoric acid . Another approach involves the use of Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane for cyclodehydration .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of commercial manganese dioxide in a packed reactor has been reported for the oxidation of oxazolines to oxazoles .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-5-oxo-4,5-dihydrooxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as manganese dioxide or bromotrichloromethane.
Substitution: It can participate in substitution reactions where the oxazole ring is modified by introducing different substituents.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution on the oxazole ring.
Major Products: The major products formed from these reactions include substituted oxazoles and oxidized derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-oxo-4,5-dihydrooxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2-Methyl-5-oxo-4,5-dihydrooxazole-4-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological macromolecules . The pathways involved include modulation of enzyme activity and interference with metabolic processes.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-4,5-dihydrooxazole: A structurally related compound with similar reactivity but lacking the carboxylic acid group.
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: Another compound with a similar oxazole ring structure but different substituents.
Uniqueness: 2-Methyl-5-oxo-4,5-dihydrooxazole-4-carboxylic acid is unique due to the presence of both a carboxylic acid group and a methyl group on the oxazole ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
906728-33-4 |
|---|---|
Molekularformel |
C5H5NO4 |
Molekulargewicht |
143.10 g/mol |
IUPAC-Name |
2-methyl-5-oxo-4H-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C5H5NO4/c1-2-6-3(4(7)8)5(9)10-2/h3H,1H3,(H,7,8) |
InChI-Schlüssel |
BVTRLVSCYJALOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(C(=O)O1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


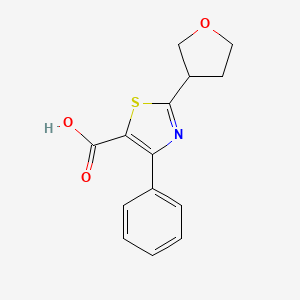


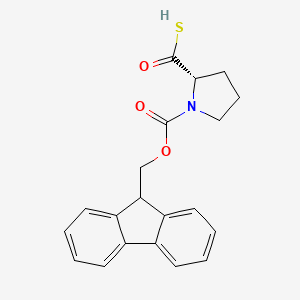

![3,5-Dibromo-2-ethyl-6-methylpyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B15204538.png)

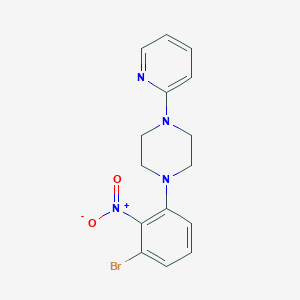
![2-(Aminomethyl)-4-(methylthio)benzo[d]oxazole](/img/structure/B15204545.png)

